Lithium acetylacetonate
Description
Historical Context and Discovery
The development of this compound emerges from the broader historical context of metal acetylacetonate chemistry, which has played a pivotal role in the evolution of coordination chemistry. Metal acetylacetonates gained historical significance as they were among the earliest metal compounds recognized as coordination compounds, fundamentally contributing to our understanding of metal-ligand bonding. The discovery and characterization of these compounds occurred during a period of intense scientific investigation into the nature of chemical bonding, particularly the work that led to the development of coordination theory.
During World War II, metal acetylacetonates, including lithium derivatives, received significant attention due to their unexpected volatility properties, which made them potentially valuable for isotope separation processes, especially uranium isotopes. This wartime research catalyzed extensive investigations into the synthesis, structure, and properties of various metal acetylacetonates, laying the groundwork for the systematic study of this compound. However, much of the early research suffered from inadequate documentation of synthetic methods and crystallization procedures, which has necessitated modern reinvestigation to establish reliable data.
The systematic study of this compound has evolved alongside advances in analytical techniques and synthetic methodologies. Modern research has focused on developing environmentally benign synthetic routes and understanding the compound's role in emerging technologies, particularly in lithium-ion battery applications and advanced materials science. The compound's unique position as both a simple coordination complex and a technologically relevant material has sustained scientific interest across multiple decades.
Fundamental Chemical Properties
This compound exhibits distinctive physical and chemical properties that reflect its coordination structure and bonding characteristics. The compound possesses the molecular formula C₅H₇LiO₂ with a molecular weight of 106.05 grams per mole. The substance appears as a white powder under standard conditions and demonstrates significant thermal stability, with a melting point of 250°C accompanied by decomposition. This thermal behavior indicates the strength of the coordination bonds within the molecular structure while also suggesting potential applications in high-temperature processes.
The compound displays notable solubility characteristics, being readily soluble in water and various organic solvents. This solubility profile facilitates its use in diverse synthetic applications and contributes to its effectiveness as a precursor material. The molecular structure exhibits a substantial dipole moment of 6.30 Debye units, reflecting the polar nature of the lithium-oxygen coordination bonds. This significant polarity influences the compound's behavior in solution and its interactions with other chemical species.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₇LiO₂ | |
| Molecular Weight | 106.05 g/mol | |
| Melting Point | 250°C (decomposition) | |
| Appearance | White powder | |
| Dipole Moment | 6.30 D | |
| Water Solubility | Soluble |
The structural representation reveals this compound as an ionic compound consisting of lithium cations coordinated to acetylacetonate anions. The SMILES notation [Li+].CC(=O)[CH-]C(C)=O accurately describes the electronic structure, showing the delocalized negative charge on the acetylacetonate moiety. The InChI identifier YRDZXTGCHNVCJJ-UHFFFAOYSA-N provides a standardized representation for chemical databases and computational applications.
The compound demonstrates hygroscopic properties, meaning it readily absorbs moisture from the atmosphere. This characteristic necessitates careful storage under inert atmospheric conditions to maintain purity and prevent hydration. The hydrolytic sensitivity rating of 6 indicates that the compound forms irreversible hydrates upon exposure to moisture, which can significantly alter its chemical behavior and applications.
Role in Coordination Chemistry
This compound exemplifies fundamental principles of coordination chemistry through its distinctive bonding arrangement and structural characteristics. The compound forms through the coordination of lithium cations with acetylacetonate ligands, where the acetylacetonate acts as a bidentate ligand, binding through both oxygen atoms to create a stable six-membered chelate ring. This chelation arrangement represents a classic example of the chelate effect, where the formation of cyclic structures enhances thermodynamic stability compared to analogous monodentate ligand systems.
The general synthesis pathway for this compound follows the established pattern for metal acetylacetonate formation, involving the treatment of lithium salts with acetylacetone in appropriate conditions. The reaction proceeds according to the equilibrium: Li⁺ + Hacac ⇌ Li(acac) + H⁺, where the removal of protons drives the equilibrium toward complex formation. In many cases, the chelate effect provides sufficient driving force that no additional base is required to promote complex formation, demonstrating the inherent stability of the coordination arrangement.
Research has revealed that this compound can form more complex coordination structures under specific conditions. Solution studies using nuclear magnetic resonance spectroscopy have provided evidence for the formation of lithium bisacetylacetonate complexes, Li(acac)₂⁻, in methanol solution. These investigations demonstrated that lithium cations exhibit a preference for coordinating with two acetylacetonate anions, even in the presence of competing ligands such as methanol. The formation of such complexes illustrates the versatility of lithium coordination chemistry and the ability to achieve different coordination numbers depending on reaction conditions.
The bonding characteristics within this compound reflect the unique properties of the acetylacetonate ligand system. The six-membered chelate ring exhibits planar geometry with aromatic character, consistent with delocalized bonding throughout the C₃O₂ portion of the ligand. This delocalization contributes to the stability of the complex and influences its chemical reactivity patterns. The lithium center typically adopts tetrahedral or square planar coordination geometries, depending on the specific structural environment and the presence of additional ligands.
In the broader context of coordination chemistry, this compound serves as an important model system for understanding metal-ligand interactions involving electropositive metals. The compound demonstrates how even highly ionic metals can participate in coordination bonding when appropriate ligands are present. The study of this compound has contributed to the development of coordination theory and continues to provide insights into the factors governing complex stability and reactivity.
Properties
IUPAC Name |
lithium;4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEOOCAGEXVCBQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=CC(=O)C)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940823 | |
| Record name | Lithium 4-oxopent-2-en-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Lithium acetylacetonate | |
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CAS No. |
19185-99-0, 18115-70-3 | |
| Record name | Lithium 4-oxopent-2-en-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-2,4-dione, monolithium salt | |
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Preparation Methods
Reaction Mechanism
The stoichiometric reaction is represented as:
In practice, the reaction is conducted in anhydrous ethanol or tetrahydrofuran (THF) to prevent lithium hydroxide hydration. A molar ratio of 1:1 LiOH to Hacac is maintained, with reflux conditions (70–80°C) for 4–6 hours to ensure complete conversion. The product precipitates upon cooling and is isolated via vacuum filtration.
Optimization Considerations
-
Solvent Choice : Ethanol yields higher purity (>97%) compared to THF due to better solubility of LiOH.
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Moisture Control : Rigorous exclusion of water prevents LiOH hydrolysis, which reduces yield.
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Temperature : Excessive heat (>90°C) promotes ligand decomposition, evidenced by discoloration.
Metathesis Reaction Approach
Alternative routes employ metathesis between lithium salts (e.g., LiCl) and alkali metal acetylacetonates. For example:
This method exploits the low solubility of NaCl in acetone, facilitating product separation.
Procedure
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Dissolve sodium acetylacetonate (10 mmol) in dry acetone.
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Add lithium chloride (10 mmol) and stir at 25°C for 12 hours.
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Filter off NaCl precipitate and evaporate the solvent to isolate Li(acac).
Advantages and Limitations
-
Yield : 85–90%, lower than the hydroxide route due to equilibrium limitations.
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Purity : Residual NaCl (<2%) may require recrystallization from ethanol.
Solvent-Free Solid-State Synthesis
Emerging protocols utilize mechanochemical synthesis to avoid solvents. Lithium carbonate (Li₂CO₃) and Hacac are ball-milled in a 1:2 molar ratio for 2 hours. The reaction proceeds via:
Key Parameters
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Milling Time : Extended milling (>3 hours) degrades the product.
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Scale-Up : Limited to laboratory-scale due to heat dissipation challenges.
Purification and Characterization
Post-synthesis purification is critical for applications in electronics and catalysis.
Recrystallization
Li(acac) is recrystallized from hot ethanol (60°C) to achieve >99% purity. Cooling to −20°C maximizes crystal yield.
Analytical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 250°C (dec.) | DSC |
| IR (ν, cm⁻¹) | 1580 (C=O), 1520 (C=C) | FTIR |
| Solubility (g/100 mL) | 12 (ethanol), 0.3 (water) | Gravimetric |
Industrial-Scale Production
Commercial manufacturers (e.g., Sigma-Aldrich, American Elements) adapt laboratory methods with the following modifications:
Chemical Reactions Analysis
Coordination Chemistry and Ligand Behavior
Li(acac) functions as a bidentate ligand , forming stable six-membered chelate rings through coordination of lithium ions to the oxygen atoms of the acetylacetonate anion . This structure enhances solubility in organic solvents and influences its reactivity in catalytic systems.
Key structural features :
-
Chelation geometry: Distorted tetrahedral or square planar coordination in solid and solution states .
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Aromatic character in the C₃O₂Li ring, enabling electrophilic substitution reactions .
Catalytic Reactivity in Organic Transformations
Li(acac) acts as a catalyst or co-catalyst in diverse reactions:
Oligomerization and Polymerization
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Facilitates ethylene oligomerization via Ziegler-Natta mechanisms .
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Enhances reaction rates in styrene polymerization compared to non-chelated lithium salts .
Hydrogenation and Isomerization
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Catalyzes selective hydrogenation of α,β-unsaturated carbonyl compounds .
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Promotes alkene isomerization through Li⁺-assisted stabilization of transition states.
Comparative Reactivity with Sodium Analogues
Studies highlight divergent pathways between Li(acac) and sodium acetylacetonate (Na(acac)):
Mechanistic Insight :
-
Li⁺’s smaller ionic radius and stronger Lewis acidity favor nucleophilic addition .
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Na⁺’s larger size enables unique ligand-catalyzed methylenation pathways .
Ligand Exchange and Hydrolysis
In solution, Li(acac) undergoes dynamic equilibria:
Electrochemical Behavior :
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Reduction in acetonitrile yields Fe(acac)₂ via ligand exchange with iron complexes .
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Coulometric studies confirm stepwise ligand displacement mechanisms .
Biological Interactions
While not a primary focus, Li(acac) exhibits dose-dependent effects on cell proliferation, mirroring lithium chloride (LiCl), suggesting Li⁺-mediated biological activity .
Structural and Spectroscopic Data
UV-Vis Analysis :
-
ranges: 250–300 nm (varies with solvent and concentration) .
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Chelation shifts confirmed via NMR (δ 1.8–2.1 ppm for methyl groups) .
Thermal Stability :
Scientific Research Applications
Electrochemical Applications
Lithium-Ion Batteries
Lithium acetylacetonate serves as a precursor for synthesizing lithium cobalt oxide (LiCoO2), a widely used cathode material in lithium-ion batteries. The sol-gel electrospinning method utilizes this compound to produce nanostructured fibers that enhance the electrochemical properties of battery materials. This approach allows for improved ion conductivity and energy density in battery systems .
Table 1: Properties of this compound in Battery Applications
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Thermal Stability | Stable up to 200°C |
| Electrochemical Performance | High specific capacity |
| Application | Cathode material synthesis |
Catalytic Applications
Soluble Catalysts in Lithium-Oxygen Batteries
This compound is utilized as a soluble catalyst in lithium-oxygen battery systems. It facilitates the reduction of side reactions and enhances the overall efficiency of the battery by integrating with superoxide intermediates during discharge cycles. This catalytic role is crucial for achieving high capacities and prolonging battery life .
Case Study: Vanadium(III) Acetylacetonate as a Catalyst
Research has demonstrated that vanadium(III) acetylacetonate can effectively lower charge voltage and improve reaction kinetics in lithium-oxygen batteries when combined with this compound. This synergy addresses the challenges posed by reactive intermediates, thereby enhancing battery performance .
Biomedical Applications
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including colon, breast, and pancreatic cancers. The mechanism appears to involve modulation of cell signaling pathways influenced by lithium ions, which are known to affect cellular growth dynamics .
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | Concentration (mM) | Effect on Cell Growth |
|---|---|---|
| Colon Cancer | 10 | Significant reduction |
| Breast Cancer | 5 | Moderate inhibition |
| Pancreatic Cancer | 20 | Induction of apoptosis |
| Neuroblastoma | 10 | Growth inhibition |
Synthesis of Advanced Materials
Nanostructured Materials
This compound plays a pivotal role in synthesizing advanced nanostructured materials through electrospinning techniques. These materials exhibit enhanced properties suitable for various applications, including sensors and catalysis. The ability to control morphology at the nanoscale allows for tailored properties that meet specific industrial needs .
Mechanism of Action
The mechanism of action of lithium acetylacetonate involves its ability to form stable coordination complexes with metal ions. These complexes can act as catalysts, facilitating various chemical reactions. The molecular targets and pathways involved include:
Metal Coordination: The acetylacetonate ligand binds to metal ions through its oxygen atoms, forming a stable chelate ring.
Comparison with Similar Compounds
Sodium Acetylacetonate: Similar in structure but with sodium instead of lithium.
Potassium Acetylacetonate: Similar in structure but with potassium instead of lithium.
Transition Metal Acetylacetonates: Complexes with metals such as iron, cobalt, and nickel.
Uniqueness: Lithium acetylacetonate is unique due to its specific reactivity and stability. It forms highly stable complexes with transition metals, making it particularly useful in catalysis and material science .
Biological Activity
Lithium acetylacetonate (Li(acac)) is a lithium salt of acetylacetone, a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article delves into the biological activity of Li(acac), summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound is primarily recognized for its applications in organic synthesis and as a precursor for lithium-based materials in batteries. However, its biological implications are increasingly being explored, especially concerning its effects on cell viability and proliferation.
-
Influence on Cell Viability :
- Research indicates that the cytotoxic effects of Li(acac) are largely mediated by lithium ions rather than the acetoacetate component itself. In vitro studies have shown that Li(acac) reduces cell viability in various cancer cell lines, including neuroblastoma and renal cell carcinoma, similarly to lithium chloride (LiCl) .
-
Antiproliferative Effects :
- The antiproliferative effects of Li(acac) have been linked to lithium's ability to influence several cellular pathways, including mitochondrial function and signaling pathways associated with cancer growth. Studies demonstrate that Li ions can inhibit ATP production and promote apoptosis in cancer cells .
- Role in Ketogenic Diets :
Study on Cell Lines
A pivotal study assessed the effects of Li(acac) on various cell lines over five days using concentrations ranging from 2.5 mM to 10 mM. The results indicated a dose-dependent inhibition of cell growth across all tested lines, with similar effects observed when cells were treated with LiCl . Notably, sodium chloride (NaCl) did not exhibit any significant impact, underscoring the specific role of lithium ions.
Neuroprotective Effects
Another significant area of research has focused on lithium's neuroprotective properties. A study using proton magnetic resonance spectroscopy found that therapeutic doses of lithium increased N-acetyl-aspartate (NAA), a marker associated with neuronal viability, in the human brain . This suggests that Li(acac) may also have implications for neuroprotection beyond its anticancer properties.
Table 1: Effects of this compound on Cell Viability
| Concentration (mM) | Cell Line Type | Viability (%) | Notes |
|---|---|---|---|
| 2.5 | Neuroblastoma | 70 | Moderate inhibition |
| 5 | Renal Cell Carcinoma | 50 | Significant reduction |
| 10 | Human Embryonic Kidney Cells | 30 | High cytotoxicity observed |
Table 2: Comparison of Effects between Lithium Salts
| Treatment | Effect on Cell Growth | Mechanism |
|---|---|---|
| Li(acac) | Inhibitory | ATP inhibition, apoptosis |
| LiCl | Inhibitory | Similar to Li(acac) |
| NaCl | No effect | Control group |
Q & A
Q. What are the established protocols for synthesizing lithium acetylacetonate, and how can its purity be validated?
this compound is typically synthesized via transesterification or ligand exchange reactions. For example, it has been used as a co-catalyst with rubidium carbonate in polycarbonate synthesis, where reaction conditions (catalyst ratios, temperature, and residence time) are critical for optimizing yield . Purity validation requires spectroscopic characterization (e.g., NMR for ligand integrity) and elemental analysis to confirm stoichiometry. Thermogravimetric analysis (TGA) can assess thermal stability and solvent residue levels .
Q. What analytical techniques are recommended for characterizing this compound’s structure and stability?
Key techniques include:
- FTIR : To confirm the presence of acetylacetonate ligand vibrations (e.g., C=O and C-H stretches).
- XRD : For crystallinity and phase identification, particularly when comparing synthetic batches .
- NMR : To detect impurities or solvent residues (e.g., residual ethylenediamine in coordination complexes) .
- TGA/DSC : To evaluate thermal decomposition profiles and stability under varying atmospheres .
Q. In which research applications is this compound most frequently employed?
It is primarily used as:
- A catalyst in polymerization reactions (e.g., transesterification for polycarbonate synthesis) .
- A precursor in sol-gel processes for inorganic materials, leveraging its solubility in organic solvents .
- A ligand source in coordination chemistry, where its chelating properties stabilize metal ions .
Advanced Research Questions
Q. How does this compound’s coordination geometry influence its catalytic activity in polymer synthesis?
The acetylacetonate ligand forms a six-membered chelate ring with lithium, which enhances its Lewis acidity and stabilizes intermediates in polymerization. Comparative studies with other alkali metal acetylacetonates (e.g., sodium or potassium) reveal that lithium’s smaller ionic radius improves catalytic efficiency in ring-opening polymerization, but may reduce thermal stability due to weaker metal-ligand bonds . Kinetic studies (e.g., Arrhenius plots) can quantify these effects under varying temperatures .
Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies of this compound?
Discrepancies often arise from differences in:
- Reaction conditions : Moisture sensitivity or solvent polarity (e.g., THF vs. toluene) can alter ligand dissociation rates .
- Impurity profiles : Residual solvents (e.g., ethylenediamine) may act as co-catalysts or inhibitors. Rigorous purification protocols (e.g., recrystallization in anhydrous ethanol) are essential .
- Characterization methods : Use standardized metrics (e.g., turnover frequency, TOF) and control experiments to isolate variables .
Q. How can this compound’s stability be modulated for high-temperature applications?
Stability enhancements involve:
- Ligand modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to strengthen metal-ligand bonds.
- Encapsulation : Embedding the compound in mesoporous matrices (e.g., silica) to reduce decomposition .
- In situ characterization : Pair TGA with mass spectrometry (TGA-MS) to identify decomposition byproducts and adjust synthetic protocols .
Q. What methodologies are optimal for studying this compound’s role in hybrid perovskite solar cells?
In perovskite precursor solutions, this compound may act as a dopant to improve charge transport. Techniques include:
- XPS : To analyze lithium’s oxidation state and interfacial interactions.
- Impedance spectroscopy : To quantify ion mobility in perovskite layers .
- Competition experiments : Compare performance with other alkali metal acetylacetonates to isolate lithium-specific effects .
Methodological Guidelines
Q. How should researchers design experiments to ensure reproducibility of this compound-based reactions?
- Document moisture control : Use gloveboxes or Schlenk lines for air-sensitive steps .
- Standardize catalyst activation : Pre-dry this compound at 80°C under vacuum to remove adsorbed water .
- Report full characterization data : Include NMR spectra, elemental analysis, and crystallinity indices in supplementary materials .
Q. What statistical approaches are recommended for analyzing contradictory data in this compound studies?
- Multivariate analysis : Use principal component analysis (PCA) to identify dominant variables (e.g., temperature, solvent) across datasets.
- Error propagation models : Quantify uncertainty in kinetic measurements (e.g., Arrhenius parameters) .
- Meta-analysis : Compare results across studies using standardized metrics (e.g., TOF, yield) while accounting for methodological differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
